- Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with IsocyanidesJournal of Organic Chemistry, 2013, 78(7), 3009-3020,
Cas no 5336-24-3 (N,N'-Di-tert-Butylurea)
N,N'-Di-tert-Butylurea structure
N,N'-Di-tert-Butylurea Properties
Names and Identifiers
-
- 1,3-ditert-butylurea
- N,N'-tert.-Butylharnstoff
- Urea,3-di-tert-butyl-
- N,N'-Bis(tert-butyl)urea
- Di-tert-Butylurea
- 1,3-ditert-butyl-urea
- (t-BuNH)2CO
- NSC1052
- AC1L2IAD
- Urea, N,N'-bis(1,1-dimethylethyl)-
- Urea, 1,3-di-tert-butyl-
- N,N'-bis(1,1-dimethylethyl)urea
- N,N'-di-tert-butyl-malonamide
- 1,3-Di-tert-butylurea
- bis-N,N'-tert-butyl urea
- N,N'-Di-tert-butylharnstoff
- 1,3-BIS(TERT-BUTYL)UREA
- N,N'-DI(TERT-BUTYL)UREA
- MFCD00276303
- N,N'-Bis-tert-butyl urea
- NSC 1052
- BS-28904
- NSC-1052
- AKOS024319542
- UNII-ZY7ZU2UHY8
- N,N'-di-t-butylurea
- 1,3-Bis-(1,1-dimethylethyl)-urea
- Urea,N'-bis(1,1-dimethylethyl)-
- ZY7ZU2UHY8
- WSABLXKFAPKFSO-UHFFFAOYSA-N
- DTXSID40201519
- CS-0206763
- 5336-24-3
- N,N''-Di(tert-butyl)urea
- SCHEMBL133932
- F71732
- N,N'-Di(t-butyl)urea
- N,N'-Di-tert-butylurea
- N,N'-Bis(1,1-dimethylethyl)urea
- N,N'-di(tert-butyl)urea
- 1,3-Bis(tert-butyl)urea
- +Expand
-
- MFCD00276303
- WSABLXKFAPKFSO-UHFFFAOYSA-N
- InChI=1S/C9H20N2O/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12)
- CC(C)(C)NC(=O)NC(C)(C)C
Computed Properties
- 172.1577
- 2
- 1
- 2
- 172.157563
- 12
- 144
- 0
- 0
- 0
- 0
- 0
- 1
- 1.3
- 41.1
Experimental Properties
- 2.66440
- 41.13
- 1.443
- 95-100 ºC (0.02 Torr)
- 252-254 ºC
- 109.1±18.9 ºC,
- Insuluble (3.8E-3 g/L) (25 ºC),
- 0.897±0.06 g/cm3 (20 ºC 760 Torr),
N,N'-Di-tert-Butylurea Price
N,N'-Di-tert-Butylurea Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: 1,4-Dioxane , Water ; 63 h, reflux
1.2 Reagents: Oxygen ; 3 d, rt
1.2 Reagents: Oxygen ; 3 d, rt
Reference
- 1-acylsemicarbazides by ring opening of iminodiaziridines with carboxylic acids: novel, expeditious access to the azapeptide motifSynthesis, 2010, (19), 3358-3362,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Iron pentacarbonyl Solvents: Tetrahydrofuran
Reference
- Metathesis and reduction reactions of nitroso compounds with metal carbenes and metal carbonylsJournal of Organometallic Chemistry, 1989, 368(1), 83-101,
N,N'-Di-tert-Butylurea Raw materials
- 2-Propanamine, N-[1,2-bis(1,1-dimethylethyl)-3-diaziridinylidene]-2-methyl-
- Tert-BUTYL ISOCYANIDE
- 2-methylpropan-2-amine
- Propane,2-methyl-2-nitroso-
N,N'-Di-tert-Butylurea Preparation Products
N,N'-Di-tert-Butylurea Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:5336-24-3)
TANG SI LEI
15026964105
2881489226@qq.com
N,N'-Di-tert-Butylurea Related Literature
-
1. Reactions of tert-butyl isocyanate and trimethylsilyl azide with imidoamido compounds of chromium, molybdenum and tungstenHon-Wah Lam,Geoffrey Wilkinson,Bilquis Hussain-Bates,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1993 781
5336-24-3 (N,N'-Di-tert-Butylurea) Related Products
- 179866-74-1((R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl)
- 1677-79-8(4-chloro-2,3-dihydropyridazin-3-one)
- 190190-49-9(Boc-(R)-3-amino-4-(1-naphthyl)-butyric Acid)
- 136765-37-2(Morphinan-6-one,4,5-epoxy-3-hydroxy-17-(methyl-d3)-, (5a)-)
- 149597-95-5(D-Phenylalanine, b-phenyl-N-[(phenylmethoxy)carbonyl]-)
- 171364-85-5(quinoline-3-boronic acid pinacol ester)
- 102187-53-1(4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide)
- 156973-09-0(5-(Aminomethyl)pyridin-2-amine)
- 168112-89-8((S)-2-Amino-1-(3-chloro-phenyl)-ethanol)
- 126580-49-2(2-Ethoxyphenylhydrazine, hydrochloride)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:5336-24-3)N,N'-Di-tert-Butylurea
99%/99%
1g/5g
205.0/616.0